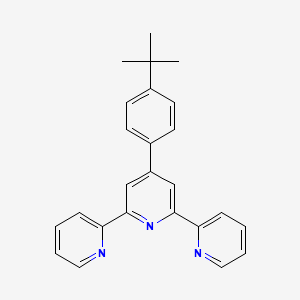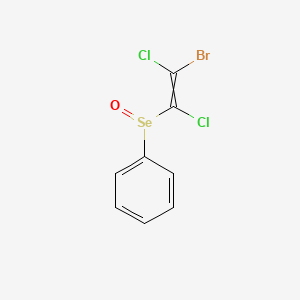
(2-Bromo-1,2-dichloroetheneseleninyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-1,2-dichloroetheneseleninyl)benzene is an organoselenium compound characterized by the presence of bromine, chlorine, and selenium atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1,2-dichloroetheneseleninyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity compounds suitable for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-1,2-dichloroetheneseleninyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of selenides.
Substitution: Formation of substituted benzene derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-1,2-dichloroetheneseleninyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential biological activity, including antioxidant and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing selenium-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2-Bromo-1,2-dichloroetheneseleninyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of selenium allows the compound to participate in redox reactions, influencing cellular oxidative stress pathways. The bromine and chlorine atoms contribute to the compound’s reactivity, enabling it to form covalent bonds with biological macromolecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromobenzene: A simpler compound with only a bromine substituent.
Chlorobenzene: Contains a chlorine substituent.
Selenobenzene: Contains a selenium substituent.
Uniqueness
(2-Bromo-1,2-dichloroetheneseleninyl)benzene is unique due to the combination of bromine, chlorine, and selenium atoms in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
137914-47-7 |
|---|---|
Molekularformel |
C8H5BrCl2OSe |
Molekulargewicht |
346.90 g/mol |
IUPAC-Name |
(2-bromo-1,2-dichloroethenyl)seleninylbenzene |
InChI |
InChI=1S/C8H5BrCl2OSe/c9-7(10)8(11)13(12)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
BVILAFPFQOZFOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se](=O)C(=C(Cl)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



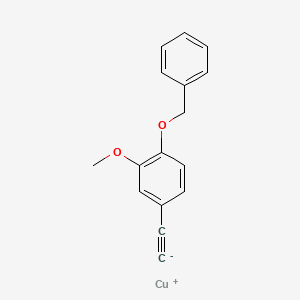

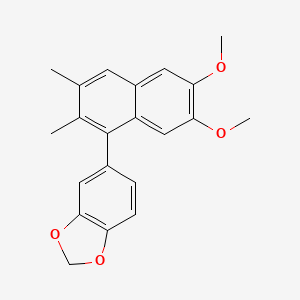
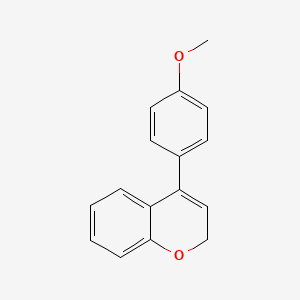

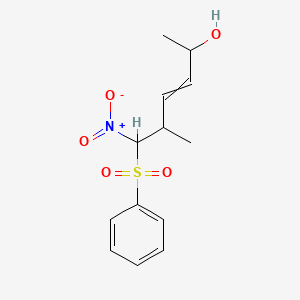
![Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)-](/img/structure/B14277952.png)
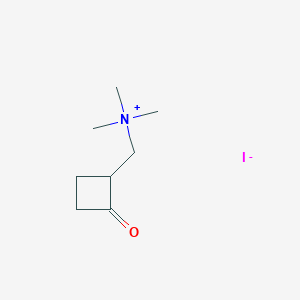
![7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14277960.png)

![[(Hydroxyamino)methyl]phosphonic acid](/img/structure/B14277983.png)
